N-oleoyl-D-erythro-sphinganine

Catalog No.
S631748
CAS No.
34227-83-3
M.F
C36H71NO3
M. Wt
566 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-oleoyl-D-erythro-sphinganine

CAS Number

34227-83-3

Product Name

N-oleoyl-D-erythro-sphinganine

IUPAC Name

(Z)-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]octadec-9-enamide

Molecular Formula

C36H71NO3

Molecular Weight

566 g/mol

InChI

InChI=1S/C36H71NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,34-35,38-39H,3-16,19-33H2,1-2H3,(H,37,40)/b18-17-/t34-,35+/m0/s1

InChI Key

MJQIARGPQMNBGT-WWUCIAQXSA-N

SMILES

CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCCC=CCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCCC=CCCCCCCCC)O

Isomeric SMILES

CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)CCCCCCC/C=C\CCCCCCCC)O

Role in Cellular Signaling:

Ceramides, including N-(9Z-octadecenoyl)-sphinganine, act as signaling molecules within cells. They are involved in various pathways regulating cell growth, differentiation, and survival. Studies have shown that N-(9Z-octadecenoyl)-sphinganine can activate specific protein kinases, leading to changes in gene expression and cellular responses [].

Involvement in Human Diseases:

Abnormal levels of ceramides, including N-(9Z-octadecenoyl)-sphinganine, have been linked to various human diseases, including:

  • Neurodegenerative diseases: Studies suggest that elevated levels of N-(9Z-octadecenoyl)-sphinganine may contribute to the progression of Alzheimer's disease and Parkinson's disease [, ].
  • Cancer: Research indicates that N-(9Z-octadecenoyl)-sphinganine may play a role in cancer cell proliferation and metastasis [].
  • Skin diseases: Abnormal ceramide levels, including N-(9Z-octadecenoyl)-sphinganine, have been implicated in the development of certain skin conditions like psoriasis [].

Potential as a Therapeutic Target:

Given the potential role of N-(9Z-octadecenoyl)-sphinganine in various diseases, researchers are exploring its potential as a therapeutic target. This involves developing strategies to modulate its levels or activity in the body to treat or prevent these diseases. However, this area of research is still in its early stages [].

N-oleoyl-D-erythro-sphinganine is a complex sphingolipid characterized by its long-chain fatty acid, oleic acid, attached to the amino alcohol backbone of D-erythro-sphinganine. This compound plays a crucial role in cellular processes and is part of the broader family of ceramides, which are essential components of cell membranes and signaling molecules. Its structure includes a sphingoid base with an acyl chain derived from oleic acid, contributing to its unique properties and biological functions.

N-(9Z-octadecenoyl)-sphinganine, along with other ceramides, plays a multifaceted role in cellular functions:

  • Membrane Structure: It contributes to the structural integrity and fluidity of cell membranes, influencing various cellular processes that rely on membrane dynamics [].
  • Cell Signaling: Ceramides, including N-(9Z-octadecenoyl)-sphinganine, can act as signaling molecules involved in cell growth, differentiation, and apoptosis (programmed cell death).
Typical of sphingolipids. These include:

  • Acylation Reactions: The conversion of D-erythro-sphinganine to N-oleoyl-D-erythro-sphinganine involves the acylation of the amine group with oleic acid, typically facilitated by coupling agents or catalysts.
  • Hydrolysis: In biological systems, N-oleoyl-D-erythro-sphinganine can be hydrolyzed to release oleic acid and D-erythro-sphingosine, which can further participate in metabolic pathways.
  • Phosphorylation: This compound may also undergo phosphorylation to form ceramide 1-phosphate, which is involved in signaling pathways related to cell growth and survival.

N-oleoyl-D-erythro-sphinganine exhibits several biological activities:

  • Cell Signaling: It plays a significant role in cellular signaling pathways, influencing processes such as apoptosis, proliferation, and differentiation.
  • Neuroprotection: Research indicates that ceramides, including N-oleoyl-D-erythro-sphinganine, can protect neural progenitor cells by modulating their motility and survival under stress conditions .
  • Regulation of Membrane Dynamics: This compound contributes to the structural integrity of cell membranes and influences membrane fluidity and permeability.

The synthesis of N-oleoyl-D-erythro-sphinganine typically involves several steps:

  • Formation of D-erythro-sphinganine: Starting from L-serine, D-erythro-sphinganine can be synthesized through a series of chemical transformations involving protection and deprotection steps.
  • Acylation: The final step involves the acylation of D-erythro-sphinganine with oleic acid using coupling reagents like N,N'-dicyclohexylcarbodiimide or similar agents to facilitate the reaction .
  • Purification: The product is purified using techniques such as high-performance liquid chromatography to ensure high purity suitable for biological studies.

N-oleoyl-D-erythro-sphinganine has various applications in research and industry:

  • Biochemical Research: It is widely used as a standard in lipid analysis due to its well-characterized properties.
  • Pharmaceutical Development: This compound is studied for its potential therapeutic effects in neurodegenerative diseases and cancer due to its role in cell signaling .
  • Cosmetic Industry: Its moisturizing properties make it a candidate for inclusion in skincare formulations.

Studies have shown that N-oleoyl-D-erythro-sphinganine interacts with various proteins and cellular components:

  • Protein Binding: It can bind to specific receptors involved in cell signaling pathways, influencing cellular responses.
  • Membrane Interaction: The compound's ability to integrate into lipid bilayers affects membrane dynamics and protein localization within membranes .

N-oleoyl-D-erythro-sphinganine shares similarities with other sphingolipids but has unique features that distinguish it:

Compound NameStructure DescriptionUnique Features
N-palmitoyl-D-erythro-sphinganineContains palmitic acid instead of oleic acidGenerally more saturated; different biological effects
N-linoleoyl-D-erythro-sphinganineContains linoleic acid; polyunsaturated fatty acidDifferent degree of unsaturation affects function
N-stearoyl-D-erythro-sphinganineContains stearic acid; saturated fatty acidHigher melting point; different cellular interactions

N-oleoyl-D-erythro-sphinganine's unique combination of structure and function makes it particularly interesting for studies related to lipid metabolism and cell signaling pathways compared to these similar compounds.

Physical Description

Solid

XLogP3

13.5

UNII

ZBD7T2NL63

Wikipedia

N-[(9Z)-octadecenoyl]sphinganine

Use Classification

Lipids -> Sphingolipids [SP] -> Ceramides [SP02] -> N-acylsphinganines (dihydroceramides) [SP0202]

Dates

Modify: 2023-08-15

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